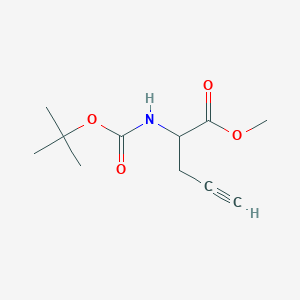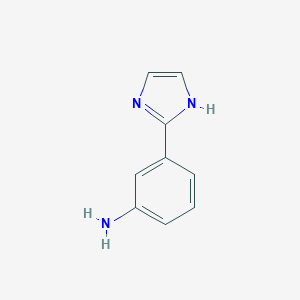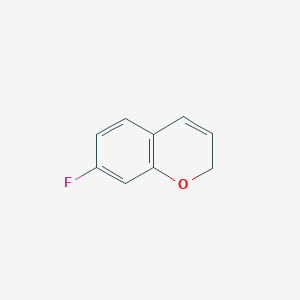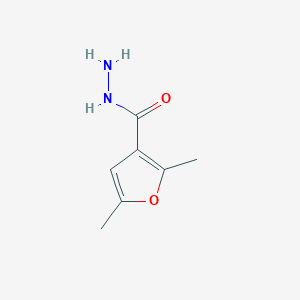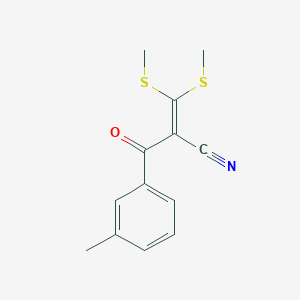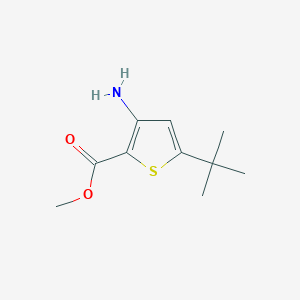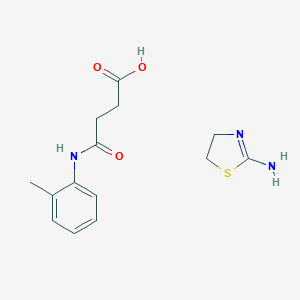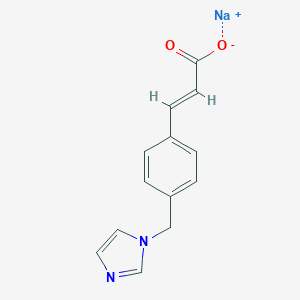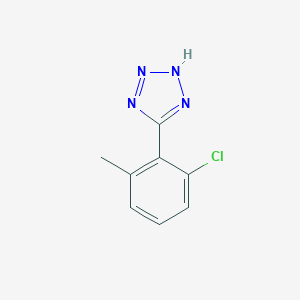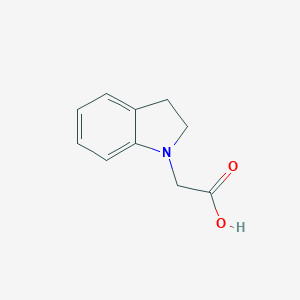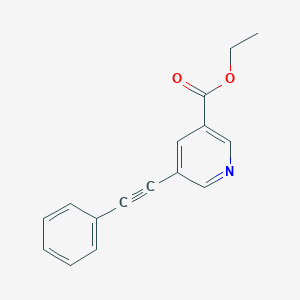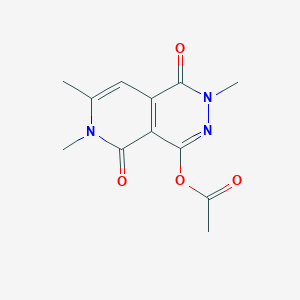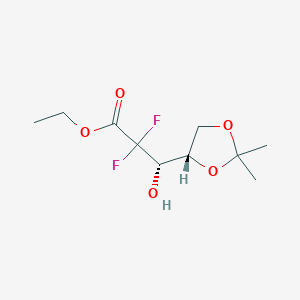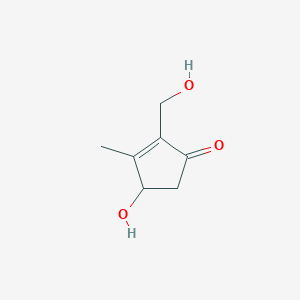
4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxymethyl, methyl, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one can be achieved through several methods. One common approach involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one is reacted with formaldehyde in the presence of a phosphine catalyst such as tributylphosphine or dimethylphenylphosphine. This reaction typically proceeds under mild conditions and yields the desired product efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Chlorides or other substituted derivatives.
Scientific Research Applications
4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one involves its interaction with various molecular targets. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, known for its applications in the food industry and as a precursor for bio-based chemicals.
2-Hydroxymethyl-2-cyclopenten-1-one:
Uniqueness
4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one is unique due to the presence of both hydroxymethyl and hydroxy groups on a cyclopentene ring, which imparts distinct reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
176045-41-3 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
4-hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c1-4-5(3-8)7(10)2-6(4)9/h6,8-9H,2-3H2,1H3 |
InChI Key |
CWNADINXLORNTD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)CC1O)CO |
Canonical SMILES |
CC1=C(C(=O)CC1O)CO |
Synonyms |
2-Cyclopenten-1-one, 4-hydroxy-2-(hydroxymethyl)-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)
